N-(1-phenylbutyl)prop-2-enamide
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Overview
Description
N-(1-phenylbutyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are derivatives of amides where the nitrogen atom is bonded to an alkene carbon
Mechanism of Action
Target of Action
It is known that similar compounds, such as fentanyl analogs, interact with opioid receptors in the central nervous system
Mode of Action
Fentanyl analogs bind to opioid receptors, mimicking the effects of endogenous opioids by inhibiting the release of neurotransmitters and causing analgesic effects .
Biochemical Pathways
Opioid receptor agonists like fentanyl analogs generally affect pain and reward pathways in the brain .
Result of Action
At the cellular level, they can cause changes in neuron firing rates .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-phenylbutyl)prop-2-enamide can be synthesized through a multi-component reaction involving the coupling of 1-phenylbutylamine, paraformaldehyde, and acrylic acid. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by various agents to improve yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylbutyl)prop-2-enamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the double bond in the alkene group to form a saturated amide.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for alkylation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-phenylbutyl)prop-2-enoic acid, while reduction may yield N-(1-phenylbutyl)prop-2-enamine.
Scientific Research Applications
N-(1-phenylbutyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
N-phenylprop-2-enamide: This compound is similar but lacks the butyl group, which can affect its reactivity and applications.
Acrylfentanyl: This is a synthetic opioid with a similar structure but different functional groups, leading to different biological activities.
Uniqueness
N-(1-phenylbutyl)prop-2-enamide is unique due to its specific structure, which includes a phenyl group and a butyl chain. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(1-phenylbutyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-8-12(14-13(15)4-2)11-9-6-5-7-10-11/h4-7,9-10,12H,2-3,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVWDPBMAQVSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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